molecular formula C13H16BrN3O2S B4368235 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

カタログ番号 B4368235
分子量: 358.26 g/mol
InChIキー: BUVPXOKFDWSGPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). In

作用機序

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 exerts its pharmacological effects by activating sGC, which leads to an increase in cGMP levels. cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and apoptosis. The activation of sGC by N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is independent of nitric oxide (NO), which is another activator of sGC. This makes N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 a potential therapeutic agent in diseases where NO production is impaired or insufficient.
Biochemical and Physiological Effects
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to induce vasodilation, reduce inflammation, and inhibit platelet aggregation. The vasodilatory effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is mediated by the activation of sGC and subsequent increase in cGMP levels, which leads to the relaxation of smooth muscle cells. The anti-inflammatory effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is attributed to the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory gene expression. The antiplatelet effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is mediated by the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterases, which leads to an increase in cAMP levels and subsequent inhibition of platelet aggregation.

実験室実験の利点と制限

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is a potent and selective activator of sGC, which makes it a valuable tool in the study of cGMP signaling pathways. The advantages of using N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 include its high potency, selectivity, and ability to activate sGC independently of NO. However, the limitations of using N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 include its low solubility in water and potential toxicity at high concentrations.

将来の方向性

The potential therapeutic applications of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 are still being explored, and there are several future directions for research. One area of research is the development of more potent and selective sGC activators that can overcome the limitations of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272. Another area of research is the identification of new therapeutic targets for N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272, such as neurological disorders and metabolic diseases. Additionally, the combination of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.

科学的研究の応用

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury. In pulmonary hypertension, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been found to reduce pulmonary artery pressure and improve right ventricular function. In cancer, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.

特性

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-3-17-9-12(14)13(15-17)10-16(2)20(18,19)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVPXOKFDWSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 5
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。